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Compound of Interest

Compound Name:
1-[3-(2-Methoxy-ethoxy)-phenyl]-

piperazine

CAS No.: 862168-49-8

Cat. No.: B1423658

Get Quote

Executive Summary
1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine (CAS: 1187931-50-5, often utilized as the

dihydrochloride salt) represents a specialized scaffold in the design of central nervous system

(CNS) ligands. Unlike the classical "privileged structures" such as 1-(2-

methoxyphenyl)piperazine (o-MeOPP) or 1-(3-chlorophenyl)piperazine (mCPP), this analog

incorporates a hydrophilic 2-methoxyethoxy tail at the meta position.

This structural modification serves a dual purpose in medicinal chemistry:

Physicochemical Optimization: It significantly enhances aqueous solubility compared to

lipophilic alkyl-phenylpiperazines, addressing common formulation bottlenecks in CNS drug

discovery.

Selectivity Tuning: The bulky, polar ether chain probes specific solvent-exposed regions of

G-Protein Coupled Receptors (GPCRs), particularly differentiating between Serotonin (5-HT)
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receptor subtypes and Adrenergic (

) receptors.

This guide provides a technical evaluation of the molecule's SAR, a comparative performance

analysis against standard phenylpiperazines, and validated experimental protocols for its

synthesis and characterization.

Chemical Profile & SAR Logic
The Pharmacophore
The molecule consists of two distinct domains:

Domain A (The Warhead): The piperazine ring acts as the primary protonatable amine (basic

center), essential for forming an ionic bond with the conserved Aspartate residue (e.g.,

Asp3.32) in aminergic GPCR binding pockets.

Domain B (The Tail): The 3-(2-methoxyethoxy)phenyl group provides aromatic

-

stacking interactions, while the ether chain extends into the receptor's accessory binding
pocket.

SAR "Deep Dive": The Meta-Alkoxy Effect
The position and nature of the phenyl substituent dictate the pharmacological profile.
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Feature
1-(2-
Methoxyphenyl)piperazine
(o-MeOPP)

1-[3-(2-Methoxy-ethoxy)-
phenyl]-piperazine

Substitution Ortho (-OCH3) Meta (-OCH2CH2OCH3)

Steric Bulk
Compact; forces non-planar

conformation.
Extended; flexible chain.

Primary Target 5-HT1A (Agonist/Antagonist)
Mixed 5-HT /

-Adrenergic

Solubility (LogP) ~1.4 (Lipophilic) ~0.8 (Enhanced Hydrophilicity)

Metabolic Fate O-demethylation
O-dealkylation (slower); Ether

cleavage.

Mechanistic Insight: The ortho-substitution in o-MeOPP creates a "twisted" biphenyl-like

conformation favored by the 5-HT1A receptor. In contrast, the meta-substitution in the title

compound allows for a more planar alignment but introduces steric bulk that often reduces 5-

HT1A affinity while retaining or enhancing affinity for

-adrenergic receptors or 5-HT2 subtypes. The ethylene glycol chain (-O-CH2-CH2-O-) acts as
a solubilizing anchor, reducing non-specific binding and improving the "drug-likeness" score by
lowering cLogP.

Comparative Analysis: Performance vs. Alternatives
In the context of library design and lead optimization, this scaffold offers distinct advantages

over traditional phenylpiperazines.

Table 1: Comparative Ligand Profiling
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Parameter
1-[3-(2-Methoxy-

ethoxy)-phenyl]-

piperazine

o-MeOPP (Standard

5-HT1A)

mCPP (Standard 5-

HT2C)

Role
Solubilized Scaffold /

Linker
Reference Agonist

Reference Agonist

(Non-selective)

Water Solubility
High (Ether chain

effect)
Low to Moderate Low

Receptor Selectivity
Tunable (Linker-

dependent)
High (5-HT1A) Low (Pan-5-HT)

Toxicity Risk
Low (No

halogenation)
Moderate

Moderate

(Anxiogenic)

Synthetic Utility
High (Linker for

PROTACs/Bivalent)

Limited (Terminal

fragment)

Limited (Terminal

fragment)

Key Takeaway: Use the title compound when designing multi-target ligands (e.g., dual 5-

HT/Dopamine modulators) where water solubility is a limiting factor. It is less suitable as a

standalone "probe" for a single receptor subtype compared to o-MeOPP.

Visualization: SAR & Signaling Logic
The following diagram illustrates the Structural Activity Relationship logic, mapping how specific

structural domains influence pharmacological outcomes.
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Figure 1: SAR Logic Flowchart illustrating the functional impact of the methoxy-ethoxy

substitution.

Experimental Protocols
Synthesis Protocol (Buchwald-Hartwig Amination)
Objective: Synthesize 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine from 3-bromo-phenol

precursors. This convergent route avoids the use of toxic neat piperazine at high temperatures.

Reagents:

Precursor A: 1-Bromo-3-(2-methoxyethoxy)benzene (Synthesized via alkylation of 3-

bromophenol).

Precursor B: Piperazine (anhydrous).

Catalyst: Pd2(dba)3 / BINAP.

Base: Sodium tert-butoxide (NaOtBu).

Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

Precursor Synthesis:

React 3-bromophenol (1.0 eq) with 1-bromo-2-methoxyethane (1.2 eq) and K2CO3 (2.0

eq) in DMF at 80°C for 12h.

Extract with EtOAc, wash with brine, dry over Na2SO4. Yields 1-Bromo-3-(2-

methoxyethoxy)benzene.

C-N Coupling (The Critical Step):

Charge a flame-dried flask with Pd2(dba)3 (1 mol%) and BINAP (2 mol%) under Argon.

Add Toluene and stir for 10 min to form the active catalyst complex.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1423658/docs?utm_src=pdf-body#structural-activity-relationship-sar-technical-guide-1-3-2-methoxy-ethoxy-phenyl-piperazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1423658?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 1-Bromo-3-(2-methoxyethoxy)benzene (1.0 eq), Piperazine (3.0 eq - excess prevents

bis-arylation), and NaOtBu (1.4 eq).

Heat to 100°C for 16 hours.

Purification:

Cool to RT, filter through Celite to remove Pd residues.

Concentrate filtrate.[1]

Acid-Base Extraction: Dissolve residue in 1N HCl (aq). Wash with Ether (removes

unreacted bromide). Basify aqueous layer with 2N NaOH to pH > 12. Extract product into

DCM.

Salt Formation: Treat DCM solution with HCl in Dioxane to precipitate the Dihydrochloride

salt.

Self-Validation Check:

Appearance: White to off-white crystalline solid.

1H NMR (D2O): Look for piperazine protons (~3.3-3.5 ppm) and the distinctive ethylene

glycol multiplet (~3.8, 4.1 ppm).

In Vitro Binding Assay (Radioligand Competition)
Objective: Determine the affinity (

) of the compound for the 5-HT1A receptor.

Materials:

Receptor Source: Rat hippocampal membrane homogenates or CHO cells expressing h5-

HT1A.

Radioligand: [3H]-8-OH-DPAT (0.5 nM).

Non-specific Binder: Serotonin (10 µM).
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Protocol:

Preparation: Dilute the test compound (1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine) in

assay buffer (50 mM Tris-HCl, pH 7.4) to concentrations ranging from

to

M.

Incubation:

Mix 50 µL Radioligand + 50 µL Test Compound + 100 µL Membrane Suspension.

Incubate at 25°C for 60 minutes (Equilibrium).

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to

reduce non-specific binding) using a cell harvester.

Quantification: Count radioactivity via liquid scintillation spectroscopy.

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression and convert to

using the Cheng-Prusoff equation:

Synthesis Workflow Diagram
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Figure 2: Convergent synthesis pathway for the target scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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